N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide is a useful research compound. Its molecular formula is C15H22N6O2S and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
- The synthesis and utilization of [1,2,4]triazolo and pyridazine derivatives have been explored for the development of compounds with potential biological and pharmaceutical activities. These compounds have been investigated for their antimicrobial, insecticidal, and herbicidal properties, showcasing the diverse applications of heterocyclic chemistry in creating bioactive molecules with specific functionalities (Hassanien, Amr, & Ghozlan, 2000) (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial Activities
- Synthesis of novel heterocyclic compounds based on pyridazine and related structures has shown significant antimicrobial activities. These findings indicate the potential of such compounds in developing new antimicrobial agents that can be effective against a range of pathogenic bacteria and fungi (El-Salam, Mostafa, Ahmed, & Alothman, 2013) (Azab, Youssef, & El-Bordany, 2013).
Anticancer Drug Development
- The exploration of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety for anticancer drug development highlights the potential of such compounds in therapeutic applications. Certain compounds have shown moderate activity against leukemia, ovarian cancer, and non-small cell lung cancer, underscoring the importance of structural design in drug efficacy (El-Gendy, Morsy, Allimony, Abdel-Monem, & Abdel-Rahman, 2003).
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,3-b]pyridazine core have been reported to inhibit the c-met protein kinase . This protein plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as c-met protein kinase, leading to inhibition of the target’s activity . This interaction can result in changes in cellular processes, such as reduced cell proliferation and migration .
Biochemical Pathways
Given the potential target of c-met protein kinase, it can be inferred that the compound may affect pathways related to cell growth and survival . Downstream effects could include reduced cell proliferation and migration, particularly in cancer cells .
Result of Action
Based on the potential inhibition of c-met protein kinase, the compound could potentially lead to reduced cell proliferation and migration . This could be particularly relevant in the context of cancer cells, where uncontrolled cell growth and migration are key characteristics .
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-19(24(22,23)13-5-3-2-4-6-13)12-9-20(10-12)15-8-7-14-17-16-11-21(14)18-15/h7-8,11-13H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONLULBRYHJHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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